N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide, also known as TRO19622, is a small molecule drug that has been extensively researched for its potential therapeutic applications. It is a member of the oxalamide family of compounds and has been shown to have a range of biochemical and physiological effects.
Scientific Research Applications
Drug Metabolism and Pharmacokinetics:
- Studies on N1-methylnicotinamide (NMN) and related compounds focus on their metabolism and potential role as biomarkers for assessing kidney function and drug-drug interactions. For example, the validation of an HPLC method for determining urinary and plasma levels of NMN highlights its significance in evaluating renal cationic transport and plasma flow (Musfeld et al., 2001). Similarly, NMN has been investigated as an endogenous probe for renal transporter activity, indicating its utility in studying the pharmacokinetics of drugs (Bergagnini-Kolev et al., 2017).
Therapeutic Applications and Mechanisms:
- The role of nicotinamide derivatives in modulating biochemical pathways suggests potential therapeutic applications. For instance, the regulation of hepatic nutrient metabolism through nicotinamide N-methyltransferase and its product, N1-methylnicotinamide, implicates these compounds in metabolic disease therapy (Hong et al., 2015). This evidence suggests that modifications to the nicotinamide structure, as seen in "N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide," could offer novel approaches to metabolic regulation and disease treatment.
Pharmacological Profile and Drug Development:
- Research into compounds with structural similarities, such as organotin(IV) complexes with Schiff base ligands, demonstrates their potential as anticancer drugs. The synthesis, structural characterization, and in vitro cytotoxicity studies of such compounds reveal their applicability in cancer research and treatment strategies (Basu Baul et al., 2009). This underscores the potential of "N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide" in contributing to the development of novel therapeutic agents.
properties
IUPAC Name |
N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O3/c17-16(18,19)10-22-14(25)13(24)21-9-11-3-7-23(8-4-11)15(26)12-1-5-20-6-2-12/h1-2,5-6,11H,3-4,7-10H2,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSZBQCZWLVHLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC(F)(F)F)C(=O)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.